

Ridaura (Auranofin): A Head-to-Head Comparison of its Antimicrobial Activity

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For Researchers, Scientists, and Drug Development Professionals

Ridaura, the brand name for the gold-containing compound auranofin, has garnered significant attention for its potential as a broad-spectrum antimicrobial agent.[1][2][3] Initially approved for the treatment of rheumatoid arthritis, its unique mechanism of action and efficacy against drugresistant pathogens have opened new avenues for its use in treating infectious diseases.[4][5] [6] This guide provides an objective comparison of **Ridaura**'s antimicrobial performance against other established agents, supported by experimental data.

Executive Summary

Auranofin exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains. [4][7] Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a crucial enzyme for maintaining redox homeostasis in bacteria.[1][3][4] This mode of action is distinct from many conventional antibiotics, making it a promising candidate for overcoming existing resistance mechanisms.[4] Auranofin has also demonstrated significant antifungal activity against a variety of medically important fungi.[2][8] However, its efficacy against Gramnegative bacteria is limited due to the permeability barrier of their outer membrane and the presence of efflux pumps.[5][9][10]

Quantitative Comparison of Antimicrobial Activity



The following tables summarize the Minimum Inhibitory Concentration (MIC) values of auranofin against various bacterial and fungal species, compared to other antimicrobial agents. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[11][12][13]

Table 1: Antibacterial Activity of Auranofin (Ridaura) Compared to Other Antibiotics

Microorganism	Auranofin MIC (μg/mL)	Comparator Agent	Comparator MIC (µg/mL)	Reference
Staphylococcus aureus (MRSA)	0.5	Vancomycin	1	[4][14]
Staphylococcus aureus	0.5	-	-	[14]
Bacillus subtilis	0.5	-	-	[14]
Enterococcus faecalis	0.25 - 1	-	-	[4]
Enterococcus faecium (Vancomycin- resistant)	0.5	Linezolid	1	[4]
Mycobacterium tuberculosis	0.5 - 1	-	-	[7][10]
Escherichia coli	32 - 128	-	-	[9][14]
Pseudomonas aeruginosa	512	-	-	[14]

Table 2: Antifungal Activity of Auranofin (Ridaura) Compared to Other Antifungal Agents



Microorganism	Auranofin MIC (μg/mL)	Comparator Agent	Comparator MIC (µg/mL)	Reference
Candida albicans	1 - 16	Fluconazole	0.25 - 64	[8]
Candida glabrata	2 - 16	Fluconazole	1 - >64	
Cryptococcus neoformans	0.5 - 8	Fluconazole	2 - 32	[8]
Aspergillus fumigatus	0.125 - 1	Voriconazole	0.25 - 1	[8][15]
Histoplasma capsulatum	1.25 - 5.0 μΜ	-	-	[16]

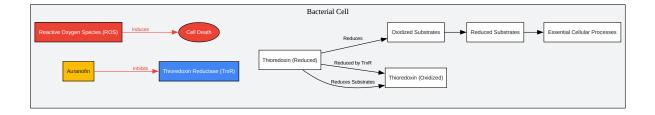
Mechanism of Action: Targeting Thiol-Redox Homeostasis

Auranofin's primary antimicrobial activity stems from its ability to inhibit the enzyme thioredoxin reductase (TrxR).[1][4] This enzyme is essential for maintaining the proper balance of thiol-redox in bacterial cells, protecting them from oxidative stress.[4][7] By inhibiting TrxR, auranofin disrupts this balance, leading to an accumulation of reactive oxygen species and subsequent cell death.[4] This mechanism is particularly effective against Gram-positive bacteria.[4][9]

In fungi, auranofin has also been shown to target the Mia40-Erv1 pathway, which is involved in mitochondrial protein import.

The following diagram illustrates the proposed mechanism of action of auranofin in bacteria.





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Caption: Auranofin inhibits bacterial thioredoxin reductase (TrxR).

Experimental Protocols

The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on methodologies cited in the referenced studies.

Broth Microdilution Method for Bacteria

This method is a standard procedure for determining the MIC of antibacterial agents.

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Preparation of Antimicrobial Dilutions: A serial two-fold dilution of auranofin and comparator antibiotics is prepared in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are also included.



- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][12]

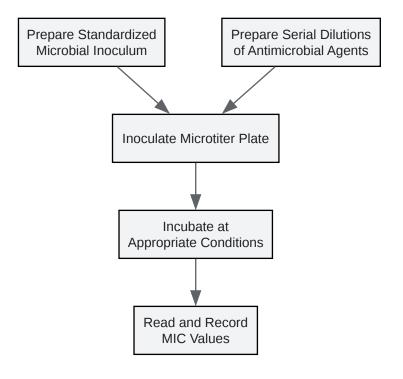
Broth Microdilution Method for Fungi (CLSI M27-A3/M38-A2)

This method is used for determining the MIC of antifungal agents against yeasts and filamentous fungi.[8]

- Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a specific concentration depending on the fungus.
- Preparation of Antifungal Dilutions: Serial two-fold dilutions of auranofin and comparator antifungal drugs are prepared in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension. A drug-free growth control well is included.
- Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.[8]
- Determination of MIC: The MIC is determined by visual inspection or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition (e.g., 50% or 100%) of growth compared to the drug-free control.[8]

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration.





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